N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide
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Overview
Description
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the phenyl group: The pyrazole ring is then reacted with a phenyl halide in the presence of a base to form the desired phenyl-substituted pyrazole.
Formation of the amide bond: The final step involves the reaction of the phenyl-substituted pyrazole with N-ethyl-N-methyl-2-bromoacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide can be compared with other similar compounds, such as:
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-20(3)17(22)13(2)18-10-14-7-6-8-15(9-14)16-11-19-21(4)12-16/h6-9,11-13,18H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGXNHJCHVFHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)NCC1=CC(=CC=C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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